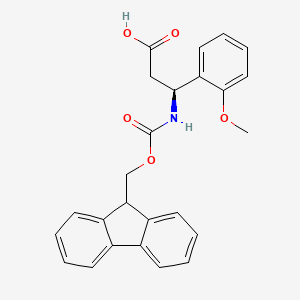
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protective group and an aromatic side chain, suggests potential interactions with various biological targets. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be broken down as follows:
- Fluorenylmethoxycarbonyl Group : Provides stability and protects the amino group during synthesis.
- Amino Acid Backbone : Essential for biological activity, allowing interaction with enzymes and receptors.
- Aromatic Side Chain : The 2-methoxyphenyl moiety may enhance lipophilicity and facilitate binding to biological targets.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.
- Receptor Binding : It may bind to various receptors, modulating signaling pathways associated with inflammation or cancer progression.
- Stability Against Degradation : The Fmoc group enhances resistance to enzymatic degradation, potentially increasing therapeutic efficacy.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological properties. The following table summarizes potential activities based on structural analogs:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Anticancer Agents | Aromatic side chains | Inhibition of tumor growth |
| Anti-inflammatory Compounds | Functional groups promoting solubility | Reduction of inflammatory markers |
| Enzyme Inhibitors | Specific binding sites | Modulation of metabolic processes |
Case Studies
- Anticancer Activity : A study evaluated a series of Fmoc-protected amino acids for their anticancer properties. Results indicated that compounds with similar structural features to this compound showed significant inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of Fmoc derivatives. The findings suggested that these compounds could effectively reduce cytokine levels in models of acute inflammation.
- Enzyme Inhibition Studies : Research on enzyme interactions demonstrated that derivatives containing the Fmoc group could inhibit specific enzymes linked to metabolic diseases, suggesting potential therapeutic applications.
Synthesis and Stability
The synthesis of this compound typically involves multiple steps including deprotection and coupling reactions. The Fmoc group is removed using a base such as piperidine, allowing for subsequent reactions to form peptide bonds.
Stability Considerations
The presence of the Fmoc group provides significant stability against hydrolysis and enzymatic degradation, which is crucial for maintaining biological activity in therapeutic contexts.
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQFXYSVGDAGJ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427494 |
Source


|
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-28-7 |
Source


|
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













